N-tert-Butyl-N'-(2-methyl[3,4'-bipyridin]-6-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-Butyl-N’-(2-methyl[3,4’-bipyridin]-6-yl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a tert-butyl group and a bipyridinyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-N’-(2-methyl[3,4’-bipyridin]-6-yl)urea typically involves the reaction of 2-methyl[3,4’-bipyridin]-6-amine with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-methyl[3,4’-bipyridin]-6-amine+tert-butyl isocyanate→N-tert-Butyl-N’-(2-methyl[3,4’-bipyridin]-6-yl)urea
Industrial Production Methods
In an industrial setting, the production of N-tert-Butyl-N’-(2-methyl[3,4’-bipyridin]-6-yl)urea may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-tert-Butyl-N’-(2-methyl[3,4’-bipyridin]-6-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized bipyridinyl derivatives, while reduction may produce reduced urea derivatives.
Wissenschaftliche Forschungsanwendungen
N-tert-Butyl-N’-(2-methyl[3,4’-bipyridin]-6-yl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as in drug development.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-tert-Butyl-N’-(2-methyl[3,4’-bipyridin]-6-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-tert-Butyl-N’-(2-hydroxyethyl)urea
- N-tert-Butyl-N’-(2-methylphenyl)urea
- N-tert-Butyl-N’-(2-chlorophenyl)urea
Uniqueness
N-tert-Butyl-N’-(2-methyl[3,4’-bipyridin]-6-yl)urea is unique due to the presence of the bipyridinyl moiety, which imparts specific chemical and biological properties. This distinguishes it from other urea derivatives that may lack this structural feature.
Eigenschaften
CAS-Nummer |
92083-77-7 |
---|---|
Molekularformel |
C16H20N4O |
Molekulargewicht |
284.36 g/mol |
IUPAC-Name |
1-tert-butyl-3-(6-methyl-5-pyridin-4-ylpyridin-2-yl)urea |
InChI |
InChI=1S/C16H20N4O/c1-11-13(12-7-9-17-10-8-12)5-6-14(18-11)19-15(21)20-16(2,3)4/h5-10H,1-4H3,(H2,18,19,20,21) |
InChI-Schlüssel |
NCKKTCSOHPSXTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)NC(=O)NC(C)(C)C)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.